(S)-2-氨基-3-(4-氟苯基)丙酸盐酸盐

描述

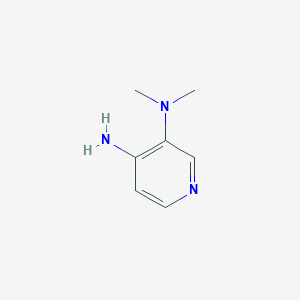

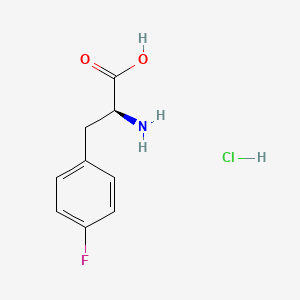

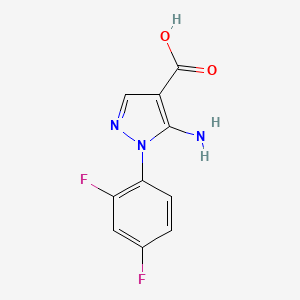

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a fluorinated building block used in synthesis and is classified as a non-proteinogenic amino acid. It is part of the β-amino acids family, which are characterized by having the amino group at the β-position relative to the carboxyl group. This compound is of interest due to its potential applications in pharmaceuticals and material science .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds typically involves multiple steps, including protection of functional groups, halogenation, and amination. For instance, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, which shares a similar aromatic structure, was achieved through Friedel-Crafts acylation followed by bromination and amination . Although the exact synthesis route for (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride has been studied using computational methods such as Density Functional Theory (DFT). The zwitterionic forms of the molecule, both as monomers and dimers, have been analyzed. These forms exhibit intra- and intermolecular hydrogen bonds, which are crucial for the stability of the structures. The bond critical points between the NH3+ and COO- moieties confirm the presence of medium-strong N–H⋯O hydrogen bonds .

Chemical Reactions Analysis

While the specific chemical reactions involving (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride are not described in the provided papers, the presence of both amino and carboxyl groups suggests that it could participate in reactions typical of amino acids. These might include peptide bond formation or reactions with other organic compounds where the fluorophenyl group could influence the reactivity and properties of the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds can be quite distinct due to the presence of the fluorine atom, which can affect acidity, reactivity, and overall molecular stability. For example, 4-amino-3-fluorophenylboronic acid, a related compound, has a relatively low pKa value and can be used to construct materials that operate at physiological pH . The zwitterionic nature of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, as revealed by computational studies, suggests that it may have unique solubility and stability characteristics in aqueous environments .

科学研究应用

合成和化学反应:这种化合物参与了各种化学反应和合成过程。例如,它用于合成含有5-氟尿嘧啶的氨基酸酯衍生物,这些衍生物对白血病和肝癌细胞显示出抗肿瘤活性(Xiong et al., 2009)。此外,它在手性合成氟化L-酪氨酸和其他meta-L-酪氨酸中发挥作用,突显了它在创建氟化氨基酸方面的实用性(Monclus et al., 1995)。

生物医学研究:在生物医学研究领域,(S)-2-氨基-3-(4-氟苯基)丙酸盐酸盐已被用于生物合成蛋白质。这在一项研究中得到了证明,该研究中将荧光氨基酸2-氨基-3-(5-(二甲氨基)萘磺酰胺)丙酸(丹磺氨酸)在酵母中进行了遗传编码,从而揭示了蛋白质结构和动态的见解(Summerer et al., 2006)。

成像和诊断应用:这种化合物还在成像和诊断研究中找到了应用。例如,合成和生物学评价了2-氨基-3-[1-(2-[18F]氟乙基)-1H-[1,2,3]三唑-4-基]丙酸的对映体,用于利用正电子发射断层扫描进行脑肿瘤成像(McConathy et al., 2010)。

分子和振动研究:有研究专注于对非天然3-氨基-3-(4-氟苯基)丙酸的振动和电子结构的研究,有助于理解其分子性质(Pallavi & Tonannavar, 2020)。

新材料的开发:使用类似于(S)-2-氨基-3-(4-氟苯基)丙酸盐酸盐的化合物,如2-氨基-3-(4-羟基苯基)丙酸,已进行了对聚乙烯醇/丙烯酸水凝胶等聚合物的功能修饰的研究(Aly & El-Mohdy, 2015)。

安全和危害

The compound is labeled with the signal word “Warning” and has the hazard statements H317 and H319 . The precautionary statements are P280, P305, P338, and P351 . This indicates that the compound may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautions should be taken to avoid skin contact (P280) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

属性

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDECBCKSULAIGP-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583783 | |

| Record name | 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride | |

CAS RN |

64231-54-5 | |

| Record name | 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64231-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)